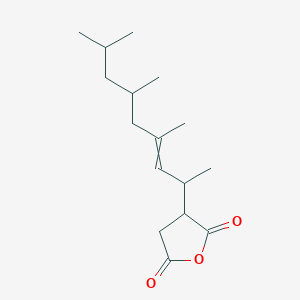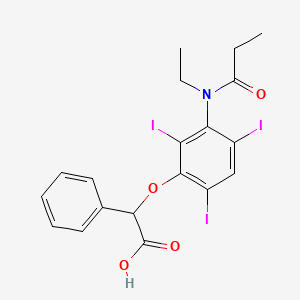
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid is a complex organic compound characterized by the presence of iodine atoms and a phenylacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then subjected to a series of reactions, including amide formation and acylation, to introduce the N-ethylpropionylamino group. The final step involves the coupling of the iodinated phenol derivative with phenylacetic acid under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. Industrial production may involve optimized reaction conditions, such as temperature control, catalysts, and purification techniques, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and phenylacetic acid moiety play crucial roles in its activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(N-Propionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid
- 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid
- 2-[3-(N-Ethylpropionylamino)-2,4,6-diiodophenoxy]-2-phenylacetic acid
Uniqueness
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid is unique due to the presence of three iodine atoms, which significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds .
Propriétés
Numéro CAS |
23189-39-1 |
|---|---|
Formule moléculaire |
C19H18I3NO4 |
Poids moléculaire |
705.1 g/mol |
Nom IUPAC |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]-2-phenylacetic acid |
InChI |
InChI=1S/C19H18I3NO4/c1-3-14(24)23(4-2)16-12(20)10-13(21)18(15(16)22)27-17(19(25)26)11-8-6-5-7-9-11/h5-10,17H,3-4H2,1-2H3,(H,25,26) |
Clé InChI |
PBBHVXWVAHHTSR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CC)C1=C(C(=C(C=C1I)I)OC(C2=CC=CC=C2)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


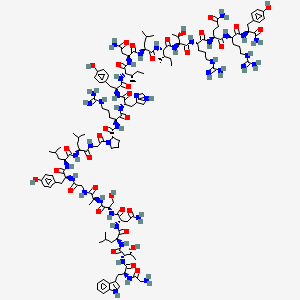
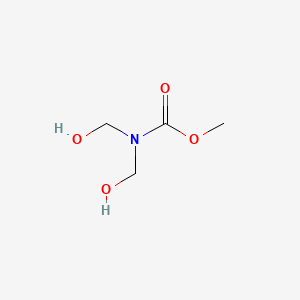

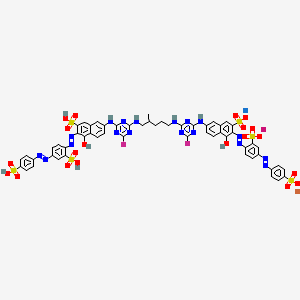
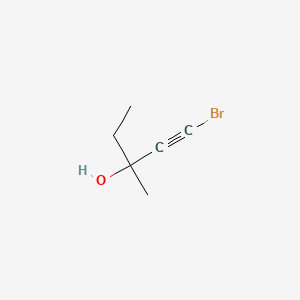

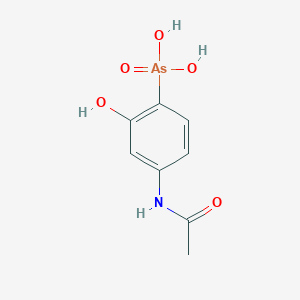
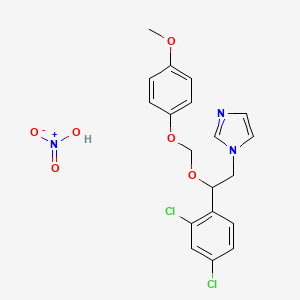
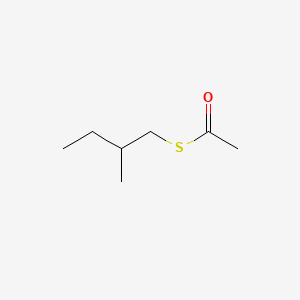

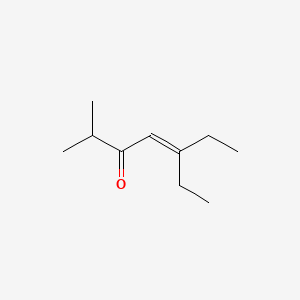
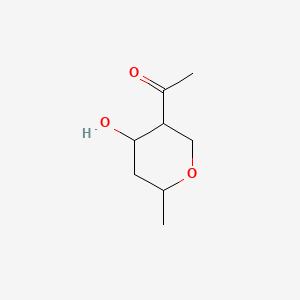
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
